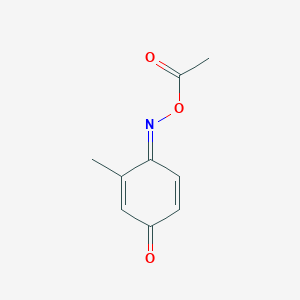![molecular formula C16H21ClN2O2 B5289937 1-allyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine](/img/structure/B5289937.png)
1-allyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a piperazine derivative that has shown promise in various fields of study, including pharmacology, biochemistry, and physiology.
Mechanism of Action
The mechanism of action of 1-allyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine is not fully understood, but it is believed to involve modulation of the dopamine and serotonin systems. This compound has been shown to bind to dopamine and serotonin receptors in the brain, which may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In pharmacology, it has been shown to decrease dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and antidepressant effects. In physiology, it has been shown to have effects on the cardiovascular and respiratory systems, including decreased heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using 1-allyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine in lab experiments is its potential as an antipsychotic and antidepressant agent. This compound may be useful in studying the dopamine and serotonin systems in the brain. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for research on 1-allyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine. One direction is to further investigate its mechanism of action and how it affects the dopamine and serotonin systems in the brain. Another direction is to study its potential as an antipsychotic and antidepressant agent in animal models and clinical trials. Additionally, it may be useful to study its effects on other physiological systems, such as the immune system and gastrointestinal system.
Synthesis Methods
The synthesis of 1-allyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine involves a multi-step process that begins with the reaction of allylamine with 3-chlorophenol. This reaction produces 3-chloro-N-allylphenylamine, which is then reacted with 2-bromoacetylchloride to produce 1-allyl-3-chloro-N-(2-bromoacetyl)phenylamine. Finally, this compound is reacted with piperazine to produce this compound.
Scientific Research Applications
1-Allyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine has been studied for its potential applications in various fields of scientific research. In pharmacology, this compound has been shown to have potential as an antipsychotic and antidepressant agent. In biochemistry, it has been studied for its effects on the dopamine and serotonin systems. In physiology, it has been studied for its effects on the cardiovascular and respiratory systems.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-3-7-18-8-10-19(11-9-18)16(20)13(2)21-15-6-4-5-14(17)12-15/h3-6,12-13H,1,7-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEMWELMZYYXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC=C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5289858.png)
![2-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B5289871.png)
![4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5289877.png)
![N-(4-fluorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5289883.png)

![rel-(4aS,8aR)-6-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5289898.png)
![2,6-bis[5-(dimethylamino)-2,4-pentadien-1-ylidene]cyclohexanone](/img/structure/B5289911.png)
![N-(2-{4-[(4-phenyl-1-piperidinyl)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5289915.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-N-isopropylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5289925.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-phenylacrylamide](/img/structure/B5289930.png)
![{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B5289940.png)
![7-acetyl-6-(2-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5289941.png)

![ethyl 5-(2-chlorophenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5289966.png)
